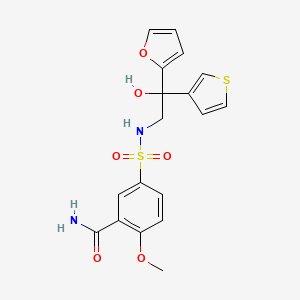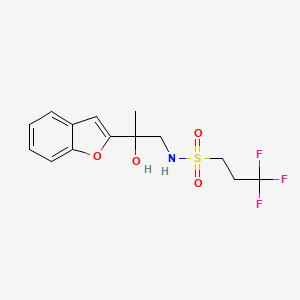
6-chloro-1-ethyl-4-oxo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-1-ethyl-4-oxo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C15H10ClF3N4O2S and its molecular weight is 402.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
A notable application area for compounds similar to the one mentioned is their potential in combating microbial and fungal infections. Studies on quinolone and thiadiazole derivatives, which share core structural similarities with the compound , have demonstrated significant antimicrobial and antifungal efficacy. For instance, compounds synthesized from quinoline derivatives have been screened for their in vitro antibacterial and antifungal activities against various pathogens, showing promising results (Desai, Dodiya, & Shihora, 2011; Patel & Patel, 2010). These findings underline the potential of structurally similar compounds in developing new antimicrobial agents.
Synthesis of Biologically Active Compounds
Another significant application is the synthesis of new compounds with potential biological activities. For example, research into heterocyclic quinones and their derivatives has led to the synthesis of compounds with evaluated bactericidal activities (Yanni, 1991). This indicates the utility of such chemical structures in generating new molecules that could serve as lead compounds in drug discovery, particularly in the search for new antibacterial agents.
Potential in Drug Discovery
The structural complexity and versatility of compounds encompassing quinoline and thiadiazole moieties, similar to the compound of interest, offer a rich template for drug discovery efforts. Their synthesis and characterization pave the way for the exploration of their biological activities, including antimicrobial, antifungal, and potentially anticancer activities, as seen in the synthesis and evaluation of various quinazoline derivatives (Desai, Shihora, & Moradia, 2007). This highlights the importance of such compounds in medicinal chemistry research aimed at addressing various human health challenges.
properties
IUPAC Name |
6-chloro-1-ethyl-4-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4O2S/c1-2-23-6-9(11(24)8-5-7(16)3-4-10(8)23)12(25)20-14-22-21-13(26-14)15(17,18)19/h3-6H,2H2,1H3,(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHHUYVUFRAWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=NN=C(S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2714747.png)
![N-(2,4-dimethoxyphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2714748.png)



![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2714752.png)
![(1R)-1-Imidazo[1,2-a]pyridin-3-ylethanamine](/img/structure/B2714753.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2714754.png)
![5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2714756.png)
![1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B2714757.png)

![3-Methyl-5-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2714759.png)
![N-(4-isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2714767.png)